2-(cyclohexylamino)-5-nitro-N-phenylbenzamide
Overview
Description
2-(cyclohexylamino)-5-nitro-N-phenylbenzamide, also known as KN-62, is a potent and selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a multifunctional protein kinase that plays a crucial role in various cellular processes, including synaptic plasticity, learning, and memory. The discovery of KN-62 has led to a better understanding of the role of CaMKII in cellular signaling and has opened up new avenues for research in the field of neuroscience.
Mechanism of Action
2-(cyclohexylamino)-5-nitro-N-phenylbenzamide acts as a competitive inhibitor of CaMKII by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, leading to a decrease in its activity.
Biochemical and Physiological Effects:
2-(cyclohexylamino)-5-nitro-N-phenylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the phosphorylation of CaMKII and its downstream targets, leading to a decrease in synaptic plasticity and memory formation. 2-(cyclohexylamino)-5-nitro-N-phenylbenzamide has also been shown to reduce the activity of CaMKII in cardiac tissue, leading to a decrease in contractility. In addition, 2-(cyclohexylamino)-5-nitro-N-phenylbenzamide has been shown to induce apoptosis in various cell types.
Advantages and Limitations for Lab Experiments
2-(cyclohexylamino)-5-nitro-N-phenylbenzamide is a potent and selective inhibitor of CaMKII, making it a valuable tool for investigating the role of CaMKII in various cellular processes. However, its potency and selectivity can also be a limitation, as it may inhibit other kinases that share similar ATP-binding sites. In addition, 2-(cyclohexylamino)-5-nitro-N-phenylbenzamide has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are many potential future directions for research involving 2-(cyclohexylamino)-5-nitro-N-phenylbenzamide. One area of interest is the development of more potent and selective inhibitors of CaMKII that can be used to investigate its role in cellular signaling. Another area of interest is the use of 2-(cyclohexylamino)-5-nitro-N-phenylbenzamide as a potential therapeutic agent for diseases that involve dysregulation of CaMKII, such as Alzheimer's disease and heart failure. Finally, 2-(cyclohexylamino)-5-nitro-N-phenylbenzamide could be used to investigate the role of CaMKII in other cellular processes, such as cell proliferation and differentiation.
Scientific Research Applications
2-(cyclohexylamino)-5-nitro-N-phenylbenzamide has been widely used in scientific research to investigate the role of CaMKII in various cellular processes. It has been shown to inhibit the phosphorylation of CaMKII and reduce its activity, leading to a decrease in synaptic plasticity and memory formation. 2-(cyclohexylamino)-5-nitro-N-phenylbenzamide has also been used to study the role of CaMKII in cardiac function and apoptosis.
properties
IUPAC Name |
2-(cyclohexylamino)-5-nitro-N-phenylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(21-15-9-5-2-6-10-15)17-13-16(22(24)25)11-12-18(17)20-14-7-3-1-4-8-14/h2,5-6,9-14,20H,1,3-4,7-8H2,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQIKAIGPZQQFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclohexylamino)-5-nitro-N-phenylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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